molecular formula C25H22N2O2S B11524177 (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11524177
M. Wt: 414.5 g/mol
InChI Key: KSYMJHZESAEYSZ-HZHRSRAPSA-N
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Description

(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylaniline with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.

Scientific Research Applications

(5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It may serve as a probe for investigating biochemical pathways.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one apart from similar compounds is its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its unique combination of aromatic and thiazole rings provides opportunities for exploring new chemical and biological interactions.

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O2S/c1-17-6-10-21(11-7-17)26-25-27-24(28)23(30-25)15-19-8-12-22(13-9-19)29-16-20-5-3-4-18(2)14-20/h3-15H,16H2,1-2H3,(H,26,27,28)/b23-15+

InChI Key

KSYMJHZESAEYSZ-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2

Origin of Product

United States

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